Cas no 1822822-98-9 (Methyl 5-acetamido-2-methoxynicotinate)

Methyl 5-acetamido-2-methoxynicotinate 化学的及び物理的性質
名前と識別子
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- Methyl 5-acetamido-2-methoxynicotinate
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- MDL: MFCD20039877
- インチ: 1S/C10H12N2O4/c1-6(13)12-7-4-8(10(14)16-3)9(15-2)11-5-7/h4-5H,1-3H3,(H,12,13)
- InChIKey: NPZCIPADBIGIBX-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C(C(=O)OC)=CC(=CN=1)NC(C)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 270
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 77.5
Methyl 5-acetamido-2-methoxynicotinate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB459858-1g |
Methyl 5-acetamido-2-methoxynicotinate; . |
1822822-98-9 | 1g |
€1166.40 | 2024-04-18 | ||
Alichem | A029207226-5g |
Methyl 5-acetamido-2-methoxynicotinate |
1822822-98-9 | 95% | 5g |
$1931.58 | 2023-09-02 | |
Alichem | A029207226-1g |
Methyl 5-acetamido-2-methoxynicotinate |
1822822-98-9 | 95% | 1g |
$683.28 | 2023-09-02 | |
abcr | AB459858-250 mg |
Methyl 5-acetamido-2-methoxynicotinate |
1822822-98-9 | 250MG |
€491.80 | 2022-06-02 | ||
Ambeed | A435643-1g |
Methyl 5-acetamido-2-methoxynicotinate |
1822822-98-9 | 97% | 1g |
$624.0 | 2024-04-22 | |
abcr | AB459858-1 g |
Methyl 5-acetamido-2-methoxynicotinate |
1822822-98-9 | 1g |
€1,162.80 | 2022-06-02 | ||
1PlusChem | 1P00I1NF-1g |
Methyl 5-acetamido-2-methoxynicotinate |
1822822-98-9 | 95% | 1g |
$841.00 | 2024-06-18 | |
abcr | AB459858-250mg |
Methyl 5-acetamido-2-methoxynicotinate; . |
1822822-98-9 | 250mg |
€499.10 | 2024-04-18 | ||
1PlusChem | 1P00I1NF-250mg |
Methyl 5-acetamido-2-methoxynicotinate |
1822822-98-9 | 95% | 250mg |
$348.00 | 2024-06-18 |
Methyl 5-acetamido-2-methoxynicotinate 関連文献
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
Methyl 5-acetamido-2-methoxynicotinateに関する追加情報
Methyl 5-acetamido-2-methoxynicotinate (CAS No. 1822822-98-9): An Overview of a Promising Compound in Medicinal Chemistry
Methyl 5-acetamido-2-methoxynicotinate (CAS No. 1822822-98-9) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, a derivative of nicotinic acid, is characterized by the presence of an acetamido group and a methoxy substituent, which contribute to its distinct chemical properties and biological activities.
The chemical structure of Methyl 5-acetamido-2-methoxynicotinate is particularly intriguing due to its combination of aromatic and amide functionalities. The methoxy group at the 2-position of the nicotinic acid ring enhances the compound's lipophilicity, while the acetamido group at the 5-position provides additional functional versatility. These structural elements are crucial for understanding the compound's behavior in various biological systems.
Recent studies have explored the potential of Methyl 5-acetamido-2-methoxynicotinate in various therapeutic areas. One notable application is its use as a potential anti-inflammatory agent. In vitro and in vivo experiments have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, without causing significant cytotoxicity. This property makes it a promising candidate for the treatment of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
Moreover, Methyl 5-acetamido-2-methoxynicotinate has been investigated for its neuroprotective effects. Preclinical studies have demonstrated that this compound can reduce oxidative stress and prevent neuronal cell death in models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. The mechanism underlying these effects is thought to involve the modulation of key signaling pathways, including the Nrf2/ARE pathway, which plays a crucial role in cellular defense against oxidative stress.
In addition to its anti-inflammatory and neuroprotective properties, Methyl 5-acetamido-2-methoxynicotinate has also shown potential as an antiviral agent. Research has indicated that this compound can inhibit the replication of certain viruses, including influenza and herpes simplex virus (HSV). The antiviral activity is attributed to its ability to interfere with viral entry and replication processes, making it a valuable lead compound for the development of new antiviral therapies.
The pharmacokinetic profile of Methyl 5-acetamido-2-methoxynicotinate has been extensively studied to ensure its suitability for clinical applications. Data from animal models have shown that this compound exhibits good oral bioavailability and a favorable distribution profile, with significant accumulation in target tissues such as the brain and gut. These properties are essential for ensuring effective drug delivery and therapeutic efficacy.
Clinical trials are currently underway to evaluate the safety and efficacy of Methyl 5-acetamido-2-methoxynicotinate in human subjects. Preliminary results from phase I trials have indicated that the compound is well-tolerated at therapeutic doses, with no serious adverse effects reported. These findings provide a strong foundation for advancing to phase II trials, where the compound's therapeutic potential will be further assessed in larger patient populations.
In conclusion, Methyl 5-acetamido-2-methoxynicotinate (CAS No. 1822822-98-9) represents a promising candidate in the development of new therapeutic agents for various diseases. Its unique chemical structure and multifaceted biological activities make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and potential applications, this compound is poised to play a significant role in advancing medical treatments in the near future.
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